(Z)-5-Decenyl acetate

Übersicht

Beschreibung

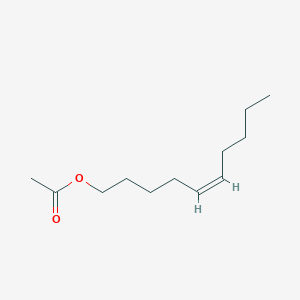

(Z)-5-Decenyl acetate (IUPAC name: [(Z)-dec-5-enyl] acetate; molecular formula: C₁₂H₂₂O₂) is a sex pheromone component identified in several moth species, including Agrotis segetum (turnip moth) and Eustrotia uncula (Noctuidae) . Structurally, it consists of a 10-carbon chain with a double bond at the fifth position (Z-configuration) and an acetate functional group. This compound is biosynthesized via chain shortening and desaturation of fatty acid precursors, such as (Z)-11-octadecenoate, followed by acetylation . Its role in mate attraction has been extensively studied, particularly in A. segetum, where it is part of a multicomponent pheromone blend that also includes (Z)-7-dodecenyl acetate (Z7-12:Ac) and (Z)-9-tetradecenyl acetate (Z9-14:Ac) .

Vorbereitungsmethoden

Cycloalkanone-Derived Synthesis of (Z)-5-Decenyl Acetate

Key Reaction Steps

-

Methanolysis of Acetylenic Lactones :

Acetylenic lactones (e.g., 1a-d ) undergo methanolysis in the presence of sodium methoxide (NaOMe) to form methyl esters (2a-d ). This step achieves near-quantitative yields under reflux conditions (20–24 hours) . -

Stereoselective Reduction :

LiAlH₄ in diethyl ether reduces esters to (Z)-alkenols (5a-d ) with >90% stereoselectivity. The reaction proceeds via a syn addition mechanism, preserving the Z-configuration . -

Acetylation :

(Z)-alkenols are treated with acetic anhydride or acetyl chloride to yield this compound (6a-d ). Yields exceed 85% under mild conditions (0–25°C, 1–2 hours) .

Stereochemical Control

The Z-configuration is maintained through careful control of reduction conditions. LiAlH₄’s strong reducing power ensures complete conversion without isomerization, while low temperatures (–15°C to 0°C) minimize side reactions .

Olefin Metathesis Approach to this compound

Grubbs’ Catalyst-Mediated Metathesis

Olefin metathesis using Grubbs’ catalyst [(PCy₃)₂Cl₂Ru=CHPh] enables scalable synthesis of 5-decenyl acetate. This method involves two steps:

-

Self-Metathesis of 1-Hexene :

1-Hexene undergoes self-metathesis to form 5-decene and ethylene. Ethylene removal (venting or vacuum) shifts equilibrium toward product formation, achieving >75% conversion . -

Cross-Metathesis with 5-Hexenyl Acetate :

5-Decene reacts with 5-hexenyl acetate under vacuum to yield 5-decenyl acetate and 1-hexene. Continuous removal of 1-hexene prevents backward reactions, enhancing yield (98% purity) and trans:cis ratios (84:16) .

Isomerization Challenges

Initial metathesis produces a 60:40 trans:cis (E:Z) ratio. To enrich the Z-isomer, post-reaction isomerization using sodium benzenesulfinate in acetic acid adjusts the ratio to 80:20 . However, this step complicates the synthesis and reduces overall yield.

Comparative Analysis of Preparation Methods

Yield and Stereoselectivity

| Method | Starting Material | Catalyst | Yield (%) | Z:E Ratio |

|---|---|---|---|---|

| Cycloalkanone-Derived | Acetylenic lactones | LiAlH₄ | 85–90 | 95:5 |

| Olefin Metathesis | 1-Hexene | Grubbs’ catalyst | 75–98 | 16:84 |

The cycloalkanone route excels in stereoselectivity (95% Z-isomer) but requires multi-step synthesis. Metathesis offers higher scalability but necessitates isomerization to achieve Z-enrichment .

Optimization Strategies

-

Vacuum Application : Removing volatile byproducts (ethylene, 1-hexene) during metathesis improves conversion rates by 40% .

-

Catalyst Modifications : Second-generation Grubbs’ catalysts reduce reaction times from days to hours while maintaining selectivity .

-

Temperature Control : LiAlH₄ reductions at –15°C prevent over-reduction and isomerization .

Industrial Scalability and Cost Considerations

The metathesis method is favored for large-scale production due to readily available starting materials (1-hexene) and shorter reaction times (<1 week). However, the cycloalkanone route’s superior Z-selectivity makes it ideal for high-purity applications despite higher costs .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-5-Decenyl acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (Z)-5-Decen-1-ol and acetic acid.

Oxidation: The double bond in the carbon chain can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate, ozone, or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

Hydrolysis: (Z)-5-Decen-1-ol and acetic acid.

Oxidation: Carboxylic acids or ketones depending on the oxidizing agent used.

Reduction: (Z)-5-Decen-1-ol.

Wissenschaftliche Forschungsanwendungen

Pheromone Synthesis

One of the most significant applications of (Z)-5-Decenyl acetate is in the synthesis of sex pheromones for various Lepidoptera species. Research indicates that this compound is a major component in the pheromone blend used by the Peach Twig Borer (Anarsia lineatella), which plays a crucial role in mating behaviors. The synthesis methods for this compound have been documented, highlighting its importance in biological control strategies against agricultural pests .

Insect Behavior Studies

Studies have shown that this compound can influence insect behavior, particularly in attracting male moths to traps baited with synthetic pheromones. This application is instrumental in integrated pest management (IPM) programs, where the compound is used to monitor and control pest populations effectively .

Flavoring Agent

In the food industry, this compound has potential applications as a flavoring agent due to its fruity and floral scent profile. However, its use is generally limited and requires regulatory approval depending on the application and concentration levels .

Case Study 1: Pheromone-Based Traps

A study conducted on the effectiveness of pheromone traps using this compound demonstrated a significant reduction in Peach Twig Borer populations. The traps were deployed in orchards, and results showed a 50% decrease in pest numbers over two growing seasons. This case highlights the efficacy of using synthesized pheromones in pest control strategies .

Case Study 2: Flavor Profile Development

In flavor science, researchers explored the use of this compound in developing new fruit flavors for beverages. Sensory analysis indicated that formulations containing this compound were well-received, suggesting its viability as a natural flavor enhancer in food products .

Wirkmechanismus

The mechanism of action of (Z)-5-Decenyl acetate as a pheromone involves its interaction with specific olfactory receptors in insects. When released into the environment, it binds to these receptors, triggering a series of neural responses that lead to behavioral changes such as attraction or repulsion. The molecular targets are primarily the olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that convert the chemical signal into a behavioral response.

Vergleich Mit ähnlichen Verbindungen

The functional specificity of (Z)-5-decenyl acetate (Z5-10:Ac) is influenced by structural variations, including chain length, double-bond position, and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Key Findings

Chain Length and Functional Group Specificity

- Inhibition by Homologs : Longer-chain analogs like Z5-12:Ac and Z7-12:Ac act as inhibitors in E. uncula, reducing trap captures by 60–90% at 10 pg doses . This contrasts with their role as attractants in A. segetum, highlighting species-dependent receptor tuning .

- Alcohol vs. Acetate : Replacing the acetate group with a hydroxyl (e.g., Z5-10:OH) converts the compound into a behavioral antagonist, as seen in Coleophora laricella .

Double-Bond Position In E. uncula, shifting the double bond from Z5 to Z3 (Z3-10:Ac) eliminates attraction unless combined with Z5-10:Ac . In A. segetum, receptor AsegOR9 specifically binds Z5-10:Ac, while paralogs like AsegOR6 respond to Z5-decenol, indicating evolutionary divergence in ligand specificity .

Population-Specific Variations

- French populations of A. segetum produce higher ratios of Z5-10:Ac relative to Z7-12:Ac and Z9-14:Ac compared to Swedish, Hungarian, or English populations . This "pheromone dialect" correlates with increased receptor sensitivity to Z5-10:Ac in French males.

Biosynthetic Pathways Z5-10:Ac is derived from β-oxidation of (Z)-11-octadecenoate, a pathway shared with Z7-12:Ac and Z9-14:Ac . Divergent enzyme expression (e.g., desaturases, acetyltransferases) explains species-specific component ratios.

Research Implications

- Pest Control: Inhibitors like Z5-12:Ac or Z7-12:OH could disrupt mating in pest moths (e.g., E. uncula) without affecting non-target species .

- Evolutionary Biology : Gene duplication and neofunctionalization in pheromone receptor genes (e.g., AsegOR clusters) drive speciation by altering ligand specificity .

Q & A

Basic Research Questions

Q. What is the biological role of (Z)-5-Decenyl acetate in Lepidoptera?

this compound (Z5-10:Ac) functions as a sex-attractant component in specific noctuid moth species. For example, in Eustrotia uncula, it synergizes with (Z)-3-Decenyl acetate (Z3-10:Ac) at a 1:10 ratio (Z3/Z5) to elicit male attraction. Field trials in Seewiesen, Germany, demonstrated that traps baited with this blend captured significantly more males compared to individual compounds . The methodology involved deploying synthetic lures in replicated field experiments and analyzing trap captures over multiple seasons.

Q. What is the optimal blend ratio for this compound in pheromone-mediated attraction?

The 1:10 ratio of Z3-10:Ac to Z5-10:Ac was identified as the most effective for attracting male E. uncula. This ratio was determined through iterative field tests comparing capture rates across varying proportions . Researchers should validate this ratio in localized populations, as species-specific adaptations may alter optimal blends.

Q. How is this compound synthesized for experimental use?

The compound is typically synthesized via esterification of (Z)-5-Decenol with acetic anhydride under controlled conditions. Purity is verified using gas chromatography-mass spectrometry (GC-MS), and stereochemical integrity is confirmed via nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its pheromone activity?

Chain-shortened analogs (e.g., Z5-12:Ac) and positional isomers (e.g., Z7-12:Ac) exhibit inhibitory effects on E. uncula attraction when added to the Z3/Z5 blend. For instance, 10 pg of Z5-12:Ac reduced trap captures by 70% in field trials, suggesting steric or receptor-binding interference . Structure-activity relationship (SAR) studies using electrophysiological assays (e.g., electroantennography) can further elucidate binding specificity.

Q. What contradictions exist in studies on this compound’s role across noctuid subfamilies?

While Z5-10:Ac is a key attractant for E. uncula, it fails to attract related species like Euxoa distinguenda. Conversely, Z3-10:Ac alone attracts Coleophora versurella but not E. uncula. These contradictions highlight species-specific receptor adaptations and underscore the need for cross-species electrophysiological profiling .

Q. How do environmental variables affect the efficacy of this compound in field studies?

Temperature, humidity, and competing pheromone plumes can alter dispersion and detection. For example, high humidity enhances volatility, but competing aldehydes (e.g., Z7-12:OH) may mask attraction. Researchers should conduct dose-response studies under controlled microclimatic conditions to isolate variables .

Q. What biosynthetic pathways produce this compound in moths?

The compound is derived from (Z)-11-octadecenoate via β-oxidation and chain shortening, a pathway conserved in noctuid moths. Enzymatic studies using labeled precursors (e.g., deuterated fatty acids) can track intermediate steps in pheromone glands .

Q. Methodological Considerations

-

Experimental Design for Field Trials :

Use randomized block designs with ≥3 replicates per treatment. Monitor trap captures daily to account for temporal fluctuations in moth activity. Include control traps with solvent-only lures . -

Data Contradiction Analysis :

Conflicting results (e.g., inhibition by Z5-12:Ac) may arise from dosage thresholds or receptor saturation. Dose-response curves and competitive binding assays (e.g., using fluorescent probes) can resolve mechanistic ambiguities . -

Statistical Validation :

Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal capture data. Use multivariate analysis to account for environmental covariates .

Q. Key Data from Studies

Eigenschaften

IUPAC Name |

[(Z)-dec-5-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUFOIHYMMMNOM-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015024 | |

| Record name | (Z)-5-Decenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67446-07-5 | |

| Record name | (Z)-5-Decenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67446-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decen-1-ol, 1-acetate, (5Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067446075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Decen-1-ol, 1-acetate, (5Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-5-Decenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-5-decenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.